![molecular formula C16H9F3N2O4 B2600645 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 868152-91-4](/img/structure/B2600645.png)

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

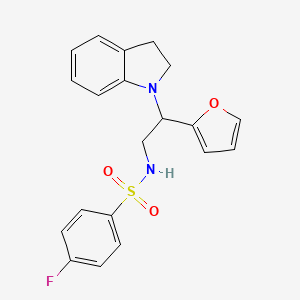

The compound “5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of heterocyclic compound . Attached to this core are a nitro group (-NO2), a trifluoromethyl group (-CF3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzofuran core provides a rigid, planar structure, while the nitro, trifluoromethyl, and phenyl groups would add to the complexity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The nitro group is often involved in reactions such as reduction to amines, while the trifluoromethyl group is generally quite stable .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Derivatives

A notable study involves the synthesis and characterization of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These derivatives were synthesized to evaluate their antimicrobial screening against pathogenic bacteria such as S. aureus and E. coli. The study highlighted the potential of benzofuran derivatives in developing antimicrobial agents (M. Idrees et al., 2020).

Antimicrobial and Antitubercular Activity

Research has also focused on the antimicrobial and antitubercular activities of synthesized derivatives. For instance, 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole were synthesized from 2-amino-5-nitrothiazole, showing significant antibacterial, antifungal, and antitubercular activities against selected bacteria and fungi, including M. tuberculosis (Pushkal Samadhiya et al., 2013).

Activation by Light in Herbicide Action

Another study investigated the role of substituted diphenylether herbicides, which require light for activation. The study examined how the removal of carotenoids by treating corn seedlings with specific compounds rendered them partially tolerant to these herbicides even when grown in light, indicating the significance of light absorption by carotenoids in the activation of these herbicides (R. M. Devlin et al., 1983).

Anticancer and Inhibitory Effects on Gene Expression

Further research has been conducted on the synthesis, characterization, and evaluation of benzamides and related compounds for their potential anticancer activities and inhibitory effects on gene expression. For example, studies on N-phenyl-benzamides and their effects on acidic corrosion of mild steel not only underline their chemical utility but also hint at their broader biological relevance, given their interaction with metal surfaces and potential implications for bioavailability and medicinal chemistry (Ankush Mishra et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O4/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)14-7-9-6-12(21(23)24)4-5-13(9)25-14/h1-8H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDHQUVMIKTPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2600571.png)

![1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2600572.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)

![2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2600579.png)

![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)

![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)